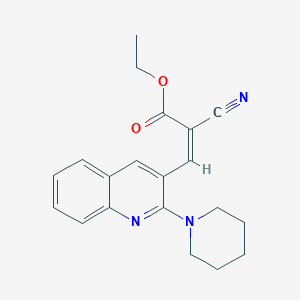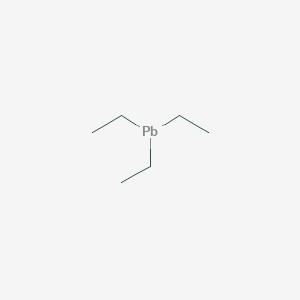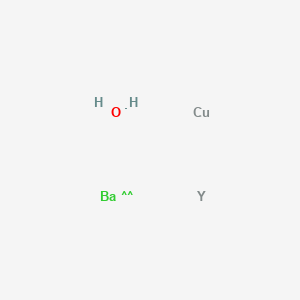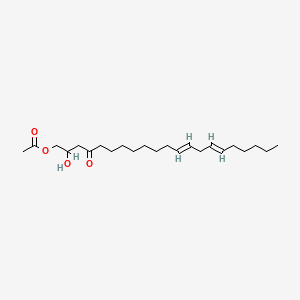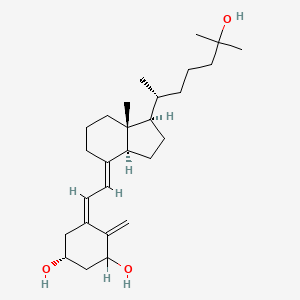
ヒンバシン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
ヒンバシンは、オーストラリアのマグノリア属植物の樹皮から単離されたアルカロイドです。それは、ムスカリン性アセチルコリン受容体M2に特異性を持つムスカリン性受容体拮抗薬として知られています。 この化合物は、その薬理学的特性により、アルツハイマー病研究における有望な出発点となっています .
科学的研究の応用
Himbacine has a wide range of scientific research applications:
Chemistry: Himbacine is used as a starting material for the synthesis of various analogs and derivatives.
Biology: It is studied for its interactions with muscarinic acetylcholine receptors.
Medicine: Himbacine’s activity as a muscarinic receptor antagonist makes it a candidate for Alzheimer’s disease research.
Industry: Himbacine and its analogs are used in the development of pharmaceuticals and other chemical products.
作用機序
ヒンバシンは、ムスカリン性アセチルコリン受容体、特にM2受容体を拮抗することでその効果を発揮します . この機構には、受容体の活性を阻害することが含まれ、これは様々な生理学的プロセスに影響を与える可能性があります。 関与する分子標的と経路には、ムスカリン性受容体媒介シグナル経路の阻害が含まれます .
類似の化合物との比較
ヒンバシンは、ムスカリン性受容体拮抗薬としての特異的な活性により、ユニークです。類似の化合物には以下が含まれます。
これらの化合物はいくつかの構造的類似性を共有していますが、特異的な生物学的活性と標的が異なります。
将来の方向性
Himbacine shows promise as a starting point in Alzheimer’s disease research . Vorapaxar, a synthetic analog of Himbacine, is a novel, first-in-class, protease-activated receptor-1 antagonist . Ongoing studies will help define the ideal patient populations for protease-activated receptor antagonism . The use of multivariate modeling may enable the identification of subgroups with maximal benefit and minimal harm from vorapaxar .
生化学分析
Biochemical Properties
Himbacine acts as a muscarinic receptor antagonist, specifically targeting the muscarinic acetylcholine receptor M2. This interaction inhibits the normal binding of acetylcholine, a neurotransmitter, to the receptor. By blocking this interaction, himbacine can modulate various physiological responses that are mediated by the M2 receptor. Additionally, himbacine has been shown to interact with other muscarinic receptors, albeit with less specificity .
Cellular Effects
Himbacine influences various cellular processes by acting on muscarinic receptors. In neuronal cells, it can inhibit the signaling pathways mediated by the M2 receptor, which are involved in cognitive functions and memory. This inhibition can lead to changes in cell signaling pathways, gene expression, and cellular metabolism. In other cell types, such as smooth muscle cells, himbacine can reduce muscle contractions by blocking the M2 receptor .
Molecular Mechanism
At the molecular level, himbacine exerts its effects by binding to the muscarinic acetylcholine receptor M2. This binding prevents acetylcholine from interacting with the receptor, thereby inhibiting the downstream signaling pathways. The inhibition of these pathways can lead to reduced activation of G-proteins and subsequent changes in intracellular calcium levels, which are crucial for various cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of himbacine have been observed to change over time. The stability of himbacine in various conditions has been studied, and it has been found to degrade under certain conditions. Long-term studies have shown that himbacine can have sustained effects on cellular function, particularly in neuronal cells, where it can modulate cognitive functions over extended periods .
Dosage Effects in Animal Models
In animal models, the effects of himbacine vary with different dosages. Lower doses of himbacine have been shown to inhibit myopia development in chicks, while higher doses can lead to significant inhibition of induced myopia. At very high doses, himbacine can exhibit toxic effects, highlighting the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
Himbacine is involved in metabolic pathways that include its interaction with various enzymes and cofactors. As a muscarinic antagonist, it can influence metabolic flux and metabolite levels by modulating the activity of the M2 receptor. This modulation can lead to changes in the production and utilization of metabolites within cells .
Transport and Distribution
Within cells and tissues, himbacine is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites, such as the muscarinic acetylcholine receptor M2. The distribution of himbacine within tissues can influence its overall efficacy and potency .
Subcellular Localization
Himbacine’s subcellular localization is primarily associated with its target receptor, the muscarinic acetylcholine receptor M2. This receptor is predominantly found in the cell membrane, where himbacine binds and exerts its effects. The localization of himbacine to the cell membrane is crucial for its activity as a muscarinic antagonist .
準備方法
化学反応の分析
ヒンバシンは、以下を含む様々な種類の化学反応を起こします。
酸化: ヒンバシンは、酸化されて様々な酸化誘導体を形成することができます。
還元: 還元反応は、ヒンバシン中の官能基を修飾するために使用できます。
これらの反応で使用される一般的な試薬と条件には、Burkholderia cepacia由来のリパーゼA、n-ヘキサンを溶媒、最適化されたpHと温度条件が含まれます . これらの反応から生成される主な生成物には、キラルプロパルギルアルコールやその他のヒンバシン類似体が含まれます .
科学研究の応用
ヒンバシンは、幅広い科学研究の応用があります。
類似化合物との比較
Himbacine is unique due to its specific activity as a muscarinic receptor antagonist. Similar compounds include:
These compounds share some structural similarities but differ in their specific biological activities and targets.
特性
| { "Design of the Synthesis Pathway": "The synthesis of Himbacine can be achieved through a multi-step process involving several reactions.", "Starting Materials": [ "3,4-dimethoxybenzaldehyde", "ethyl acetoacetate", "ammonium acetate", "methyl iodide", "sodium borohydride", "acetic anhydride", "pyridine", "hydrochloric acid", "sodium hydroxide", "ethanol", "water" ], "Reaction": [ "Step 1: Condensation of 3,4-dimethoxybenzaldehyde and ethyl acetoacetate in the presence of ammonium acetate to form 3,4-dimethoxyphenyl-2-butenoic acid.", "Step 2: Methylation of the carboxylic acid group of 3,4-dimethoxyphenyl-2-butenoic acid with methyl iodide and sodium borohydride to form 3,4-dimethoxyphenyl-2-butenoic acid methyl ester.", "Step 3: Reduction of the double bond in 3,4-dimethoxyphenyl-2-butenoic acid methyl ester with sodium borohydride to form 3,4-dimethoxyphenylbutan-2-ol.", "Step 4: Acetylation of 3,4-dimethoxyphenylbutan-2-ol with acetic anhydride and pyridine to form 3,4-dimethoxyphenylbutan-2-yl acetate.", "Step 5: Treatment of 3,4-dimethoxyphenylbutan-2-yl acetate with hydrochloric acid to form 3,4-dimethoxyphenylbutan-2-amine hydrochloride.", "Step 6: Alkylation of 3,4-dimethoxyphenylbutan-2-amine hydrochloride with methyl iodide and sodium hydroxide to form Himbacine." ] } | |
CAS番号 |
6879-74-9 |
分子式 |
C22H35NO2 |
分子量 |
345.5 g/mol |
IUPAC名 |
4-[(E)-2-(1,6-dimethylpiperidin-2-yl)ethenyl]-3-methyl-3a,4,4a,5,6,7,8,8a,9,9a-decahydro-3H-benzo[f][2]benzofuran-1-one |
InChI |
InChI=1S/C22H35NO2/c1-14-7-6-9-17(23(14)3)11-12-19-18-10-5-4-8-16(18)13-20-21(19)15(2)25-22(20)24/h11-12,14-21H,4-10,13H2,1-3H3/b12-11+ |
InChIキー |
FMPNFDSPHNUFOS-VAWYXSNFSA-N |
異性体SMILES |
CC1CCCC(N1C)/C=C/C2C3CCCCC3CC4C2C(OC4=O)C |
SMILES |
CC1CCCC(N1C)C=CC2C3CCCCC3CC4C2C(OC4=O)C |
正規SMILES |
CC1CCCC(N1C)C=CC2C3CCCCC3CC4C2C(OC4=O)C |
同義語 |
himbacine NSC-23969 NSC23969 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![3-[(2S)-2-amino-2-carboxyethyl]-1H-indol-1-yl](/img/structure/B1240121.png)
![3-[(Z)-(1-methyl-5-nitroimidazol-2-yl)methylideneamino]-5-(morpholin-4-ylmethyl)-1,3-oxazolidin-2-one](/img/structure/B1240122.png)


